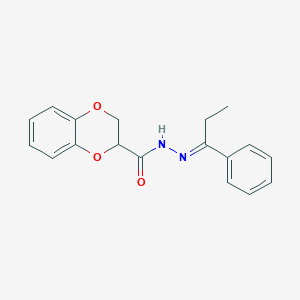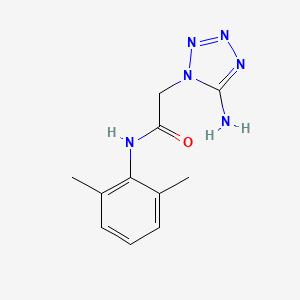![molecular formula C17H17NO4 B5715872 methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)
methyl {4-[(phenylacetyl)amino]phenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate, also known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPAPA belongs to the class of compounds known as phenylacetamides, which have been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
作用機序
The mechanism of action of methyl {4-[(phenylacetyl)amino]phenoxy}acetate is not fully understood, but it has been proposed that the compound exerts its antitumor effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been found to exhibit a variety of biochemical and physiological effects, including anti-inflammatory and analgesic effects. Several studies have reported that methyl {4-[(phenylacetyl)amino]phenoxy}acetate can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
実験室実験の利点と制限
One advantage of methyl {4-[(phenylacetyl)amino]phenoxy}acetate is that it exhibits potent antitumor activity against a variety of cancer cell lines, which makes it a promising candidate for the development of anticancer agents. Another advantage is that methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been found to exhibit low toxicity in animal models, which suggests that it may have a favorable safety profile. However, one limitation of methyl {4-[(phenylacetyl)amino]phenoxy}acetate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of methyl {4-[(phenylacetyl)amino]phenoxy}acetate. One direction is to further investigate its mechanism of action, particularly with respect to its effects on enzymes involved in cancer cell proliferation and survival. Another direction is to explore the potential of methyl {4-[(phenylacetyl)amino]phenoxy}acetate as a lead compound for the development of novel anticancer agents. Finally, future studies could investigate the potential of methyl {4-[(phenylacetyl)amino]phenoxy}acetate for the treatment of other diseases, such as inflammatory and autoimmune disorders.
合成法
The synthesis of methyl {4-[(phenylacetyl)amino]phenoxy}acetate involves the reaction of 4-aminophenol with phenylacetic acid, followed by esterification with methyl chloroacetate. The resulting compound is then treated with sodium hydroxide to obtain the final product. The yield of methyl {4-[(phenylacetyl)amino]phenoxy}acetate can be improved by optimizing the reaction conditions, such as the choice of solvents and reaction temperature.
科学的研究の応用
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Several studies have reported that methyl {4-[(phenylacetyl)amino]phenoxy}acetate exhibits significant antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. methyl {4-[(phenylacetyl)amino]phenoxy}acetate has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
methyl 2-[4-[(2-phenylacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-17(20)12-22-15-9-7-14(8-10-15)18-16(19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIZDNOBUNEABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(phenylacetyl)amino]phenoxy}acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

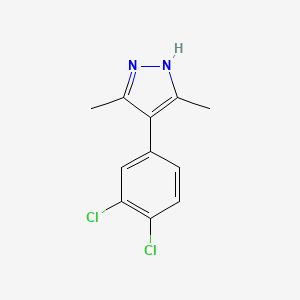
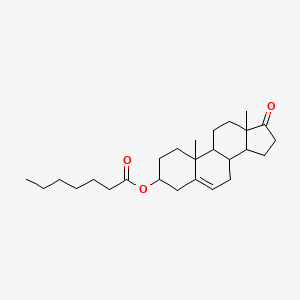
![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)
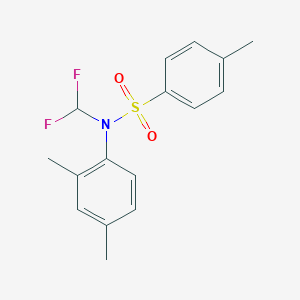
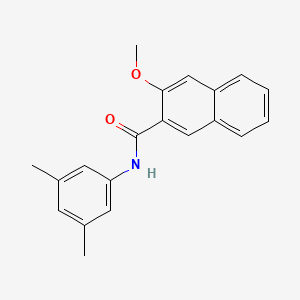
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
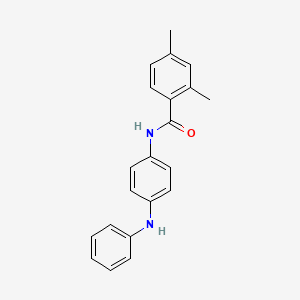
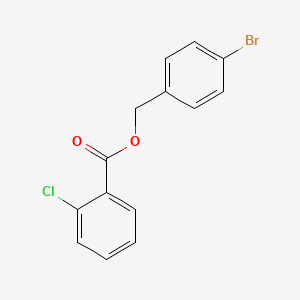
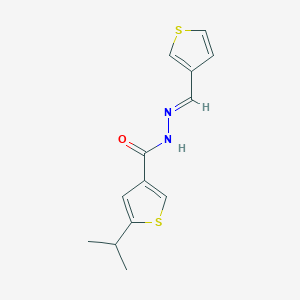
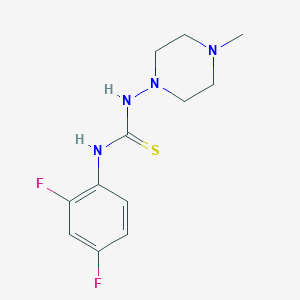
![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
